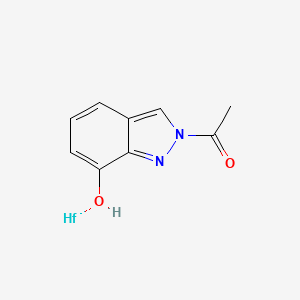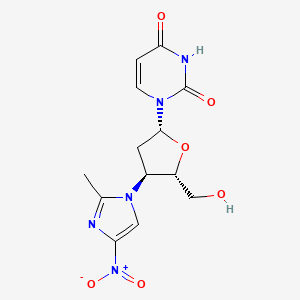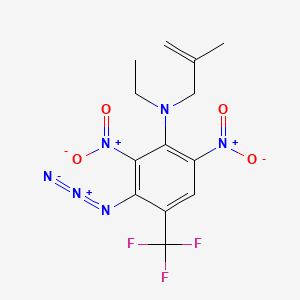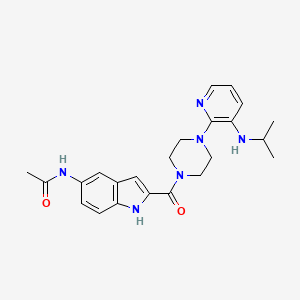
Acetamide, N-(2-((4-(3-((1-methylethyl)amino)-2-pyridinyl)-1-piperazinyl)carbonyl)-1H-indol-5-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(2-((4-(3-((1-methylethyl)amino)-2-pyridinyl)-1-piperazinyl)carbonyl)-1H-indol-5-yl)- is a complex organic compound with a unique structure that combines several functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-((4-(3-((1-methylethyl)amino)-2-pyridinyl)-1-piperazinyl)carbonyl)-1H-indol-5-yl)- involves multiple steps, each requiring specific reagents and conditions. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . The reaction can be carried out without solvents at room temperature or with solvents at elevated temperatures, depending on the desired yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and higher yields, making the compound more accessible for large-scale applications.
化学反応の分析
Types of Reactions
Acetamide, N-(2-((4-(3-((1-methylethyl)amino)-2-pyridinyl)-1-piperazinyl)carbonyl)-1H-indol-5-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
The reactions mentioned above require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction typically produces the corresponding amine or alcohol derivatives .
科学的研究の応用
Acetamide, N-(2-((4-(3-((1-methylethyl)amino)-2-pyridinyl)-1-piperazinyl)carbonyl)-1H-indol-5-yl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of Acetamide, N-(2-((4-(3-((1-methylethyl)amino)-2-pyridinyl)-1-piperazinyl)carbonyl)-1H-indol-5-yl)- involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved .
類似化合物との比較
Similar Compounds
Several compounds share structural similarities with Acetamide, N-(2-((4-(3-((1-methylethyl)amino)-2-pyridinyl)-1-piperazinyl)carbonyl)-1H-indol-5-yl)-, including:
N-(2-Aminoethyl)acetamide: Used as an organic building block.
Cyanoacetamides: Known for their reactivity and use in heterocyclic synthesis.
Uniqueness
What sets Acetamide, N-(2-((4-(3-((1-methylethyl)amino)-2-pyridinyl)-1-piperazinyl)carbonyl)-1H-indol-5-yl)- apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
136817-58-8 |
|---|---|
分子式 |
C23H28N6O2 |
分子量 |
420.5 g/mol |
IUPAC名 |
N-[2-[4-[3-(propan-2-ylamino)pyridin-2-yl]piperazine-1-carbonyl]-1H-indol-5-yl]acetamide |
InChI |
InChI=1S/C23H28N6O2/c1-15(2)25-20-5-4-8-24-22(20)28-9-11-29(12-10-28)23(31)21-14-17-13-18(26-16(3)30)6-7-19(17)27-21/h4-8,13-15,25,27H,9-12H2,1-3H3,(H,26,30) |
InChIキー |
NKKXMDRURXYWLQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


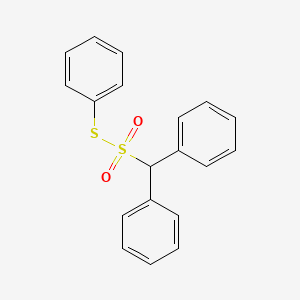

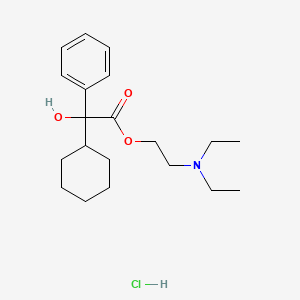

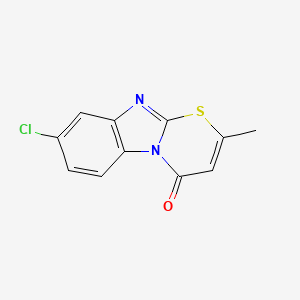
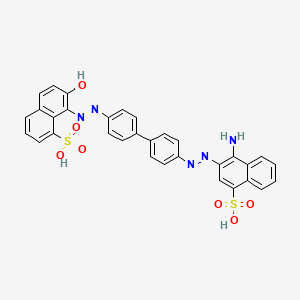
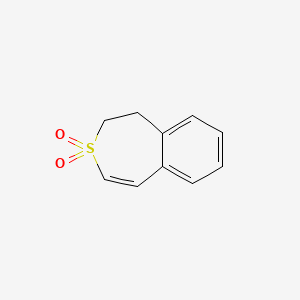

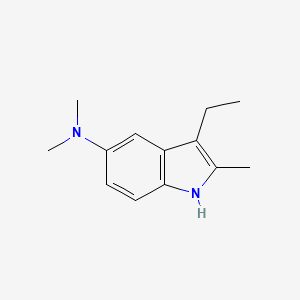
![4,5-dihydro-1H-[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium 3-oxide](/img/structure/B12812319.png)

